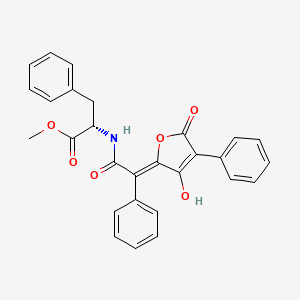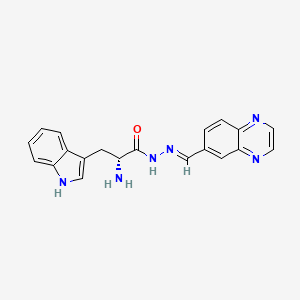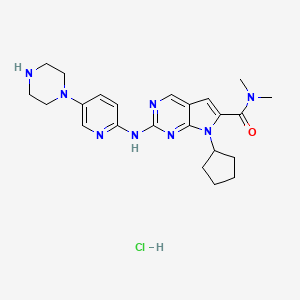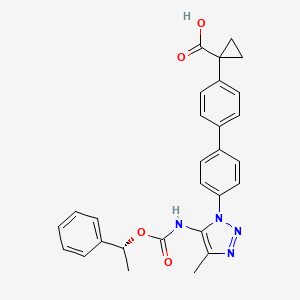
Antagoniste du récepteur LPA1 1
Vue d'ensemble
Description
RO-6842262 is a novel Potent LPA1 antagonist.
Applications De Recherche Scientifique
Traitement du cancer
Les antagonistes du récepteur LPA1 ont montré un potentiel dans le traitement du cancer. Ils peuvent stimuler la migration et la prolifération cellulaire, la production de cytokines, la thrombose, la fibrose, l'angiogenèse et la lymphangiogenèse {svg_1}. Le ciblage des récepteurs LPA peut avoir des applications potentielles chez les patients cliniques atteints de diverses maladies, y compris le cancer {svg_2}.
Neuroprotection contre l'accident vasculaire cérébral ischémique
Le composé BMS-986020, un antagoniste sélectif du LPA1, a démontré des effets neuroprotecteurs contre les lésions aiguës et subaiguës après un accident vasculaire cérébral ischémique {svg_3}. Il a considérablement atténué les lésions cérébrales aiguës, notamment l'infarctus cérébral, les déficits neurologiques et l'apoptose cellulaire {svg_4}.
3. Traitement de la fibrose pulmonaire idiopathique (FPI) L'antagoniste du LPA1 BMS-986020 a montré un potentiel dans le traitement de la FPI en réduisant les biomarqueurs néo-épitopes de la matrice extracellulaire (ECM) sérique {svg_5}.
Utilisation dans les modèles de fibrose pulmonaire
Un nouvel antagoniste du LPA1, HL001, a été évalué dans des modèles de fibrose pulmonaire utilisant des organoïdes alvéolaires dérivés de cellules souches pluripotentes induites humaines (hiPSC) {svg_6}.
5. Atténuation de la prolifération des cellules de fibroblastes pulmonaires humains Ro 6842262 a été trouvé pour atténuer la prolifération et la contraction des cellules de fibroblastes pulmonaires humains NHLF in vitro {svg_7}.
Réduction des niveaux plasmatiques d'histamine
Ro 6842262 a également été trouvé pour réduire les niveaux plasmatiques d'histamine dans un modèle de souris stimulées par le LPA {svg_8}.
Mécanisme D'action
Target of Action
The primary target of the compound, also known as “1-[4’-[4-Methyl-5-[[(1R)-1-phenylethoxy]carbonylamino]-1H-1,2,3-triazol-1-yl][1,1’-biphenyl]-4-yl]cyclopropanecarboxylic acid” or “Ro 6842262”, is the Lysophosphatidic Acid Receptor 1 (LPA1) . LPA1 is a G protein-coupled receptor that plays a crucial role in various biological functions, including cell proliferation, anti-apoptosis, and cell migration .
Mode of Action
Ro 6842262 is a potent LPA1 antagonist . It exhibits a high degree of selectivity for LPA1 over other LPA receptors, with an IC50 value of 25 nM . The compound interacts with its target by binding to the LPA1 receptor, thereby inhibiting the receptor’s activation by its natural ligand, Lysophosphatidic Acid (LPA) . This interaction results in the attenuation of LPA1-mediated signaling pathways .
Biochemical Pathways
The LPA1 receptor is known to mediate several signaling pathways, including Gi, Gq, G12, and β-arrestin signaling pathways . By antagonizing the LPA1 receptor, Ro 6842262 inhibits these pathways, thereby affecting various downstream effects. For instance, it has been shown to attenuate human lung fibroblast cell proliferation and contraction in vitro .
Pharmacokinetics
Ro 6842262 demonstrates excellent pharmacokinetic properties. It is orally bioavailable, with bioavailability reported as 70% in mice, 100% in rats, and 79% in monkeys . The compound also exhibits favorable clearance rates, with values of 37 mL/min/kg in mice, 15 mL/min/kg in rats, and 2 mL/min/kg in monkeys . These properties contribute to the compound’s effective bioavailability.
Result of Action
The molecular and cellular effects of Ro 6842262’s action primarily involve the inhibition of LPA1-mediated biological functions. For instance, it has been shown to attenuate human lung fibroblast cell proliferation and contraction in vitro . Additionally, it reduces plasma histamine levels in a mouse LPA-challenge model .
Propriétés
IUPAC Name |
1-[4-[4-[4-methyl-5-[[(1R)-1-phenylethoxy]carbonylamino]triazol-1-yl]phenyl]phenyl]cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O4/c1-18-25(29-27(35)36-19(2)20-6-4-3-5-7-20)32(31-30-18)24-14-10-22(11-15-24)21-8-12-23(13-9-21)28(16-17-28)26(33)34/h3-15,19H,16-17H2,1-2H3,(H,29,35)(H,33,34)/t19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXQUHYSYFWQRMF-LJQANCHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=N1)C2=CC=C(C=C2)C3=CC=C(C=C3)C4(CC4)C(=O)O)NC(=O)OC(C)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N(N=N1)C2=CC=C(C=C2)C3=CC=C(C=C3)C4(CC4)C(=O)O)NC(=O)O[C@H](C)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Ro 6842262 interact with LPA1 and what are the downstream effects observed in the study?
A1: The research paper primarily focuses on characterizing the pharmacological activity of Ro 6842262. The study reveals that Ro 6842262 acts as an inverse agonist of LPA1. [] This means that it binds to the receptor and not only blocks the action of agonists like lysophosphatidic acid (LPA) but also reduces the receptor's basal activity. The study employed a dynamic mass redistribution (DMR) assay and observed that Ro 6842262 effectively inhibited LPA1 signaling compared to control groups. [] While the exact downstream effects aren't elaborated upon in this specific paper, inhibiting LPA1 signaling is known to impact various cellular processes like proliferation, migration, and invasion, which are often dysregulated in diseases like cancer and fibrosis.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




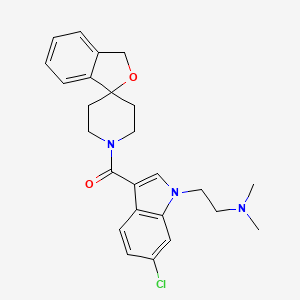
![2-(4-ethyl-6-methylpyrazolo[1,5-a]pyrazin-2-yl)-9-methyl-7-(1-methylpiperidin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B610458.png)
![(S)-6-Isopropyl-10-methoxy-9-(3-methoxypropoxy)-2-oxo-6,7-dihydro-2h-pyrido[2,1-a]isoquinoline-3-carboxylic acid](/img/structure/B610459.png)



